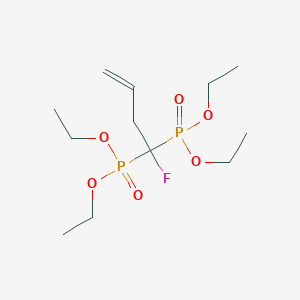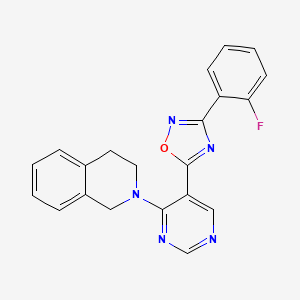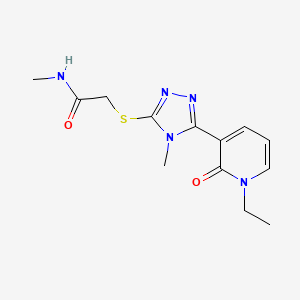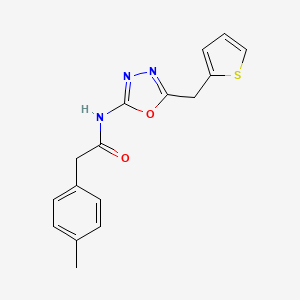
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate), also known as FR900098, is a potent inhibitor of bacterial methionine aminopeptidases. It has been shown to have antibacterial activity against a variety of bacterial species, including those that are resistant to traditional antibiotics.
Aplicaciones Científicas De Investigación
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) has been shown to have potent antibacterial activity against a variety of bacterial species, including those that are resistant to traditional antibiotics. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Mecanismo De Acción
The mechanism of action of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) involves inhibition of bacterial methionine aminopeptidases (MetAPs). MetAPs are enzymes that are involved in protein synthesis and are essential for bacterial growth and survival. By inhibiting MetAPs, Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) prevents the synthesis of new proteins, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) has been shown to have minimal toxicity to mammalian cells and has a low potential for inducing resistance in bacteria. It has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) has several advantages for use in lab experiments, including its potent antibacterial activity, low toxicity to mammalian cells, and good pharmacokinetic properties. However, its high cost and limited availability may make it difficult to use in large-scale experiments.
Direcciones Futuras
Future research on Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) could focus on its use in combination with other antibiotics to enhance their antibacterial activity. Additionally, research could focus on the development of new analogs of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) with improved pharmacokinetic properties and lower cost. Finally, research could focus on the use of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) in the treatment of bacterial infections in animal models and humans.
Métodos De Síntesis
The synthesis of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) involves a multi-step process that starts with the reaction of 3-bromo-1-fluorobutane with triethyl phosphite to form 3-fluorobutyl diethylphosphonate. This intermediate is then reacted with lithium diisopropylamide to form the corresponding lithium salt, which is then reacted with diethyl chlorophosphate to form Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate).
Propiedades
IUPAC Name |
4,4-bis(diethoxyphosphoryl)-4-fluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25FO6P2/c1-6-11-12(13,20(14,16-7-2)17-8-3)21(15,18-9-4)19-10-5/h6H,1,7-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIQOXFCAGXHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC=C)(F)P(=O)(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25FO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)
![N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2639641.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)
![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2639645.png)





![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2639656.png)

